

safety and handling information for (R)-2-Hydroxysuccinic acid methyl ester

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Compound of Interest

Compound Name: (R)-2-Hydroxysuccinic acid methyl ester

Cat. No.: B027589

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An In-Depth Technical Guide to **(R)-2-Hydroxysuccinic Acid Methyl Ester**: Safety, Handling, and Application

This guide provides comprehensive safety and handling information for **(R)-2-Hydroxysuccinic acid methyl ester** (CAS No. 83540-94-7) for researchers, scientists, and professionals in drug development. It includes detailed physical and chemical properties, hazard information, procedural guidelines, and illustrative experimental protocols.

Chemical Identity and Physical Properties

(R)-2-Hydroxysuccinic acid methyl ester, also known as (R)-Malic acid monomethyl ester, is a chiral building block used in the synthesis of various pharmaceutical compounds.[1][2] Its specific stereochemistry is crucial for its biological activity and applications, particularly in cancer and amyloidosis research.[2][3]

Table 1: Physical and Chemical Properties of **(R)-2-Hydroxysuccinic Acid Methyl Ester**

| Property | Value | Source(s) |
|-------------------|---|---------------|
| CAS Number | 83540-94-7 | [4] |
| Molecular Formula | C ₅ H ₈ O ₅ | [4] |
| Molecular Weight | 148.11 g/mol | [4] |
| Synonyms | (R)-Malic acid monomethyl ester, (R)-Methyl 2-hydroxysuccinate, (2R)-Hydroxybutanedioic Acid 1-Methyl Ester | [4] |
| Boiling Point | 318°C at 760 mmHg | LookChem Data |
| Flash Point | 138.7°C | LookChem Data |
| Density | 1.383 g/cm ³ | LookChem Data |
| Vapor Pressure | 3.08E-05 mmHg at 25°C | LookChem Data |
| Refractive Index | 1.473 | LookChem Data |
| Appearance | Data not consistently available (Solid form implied) | |
| Solubility | Data not consistently available | |

| pKa | 4.03 ± 0.19 (Predicted) | LookChem Data |

Safety and Hazard Information

This compound is classified as hazardous under the Globally Harmonized System (GHS).[2]
Adherence to safety protocols is mandatory.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |
|--|----------|--|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: Angene Chemical Safety Data Sheet[2]

Table 3: GHS Precautionary Statements

| Code | Statement |
|----------------|--|
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |

Source: Angene Chemical Safety Data Sheet[2]

First Aid Measures

- If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

- In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]
- In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
- If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]

Fire-Fighting Measures

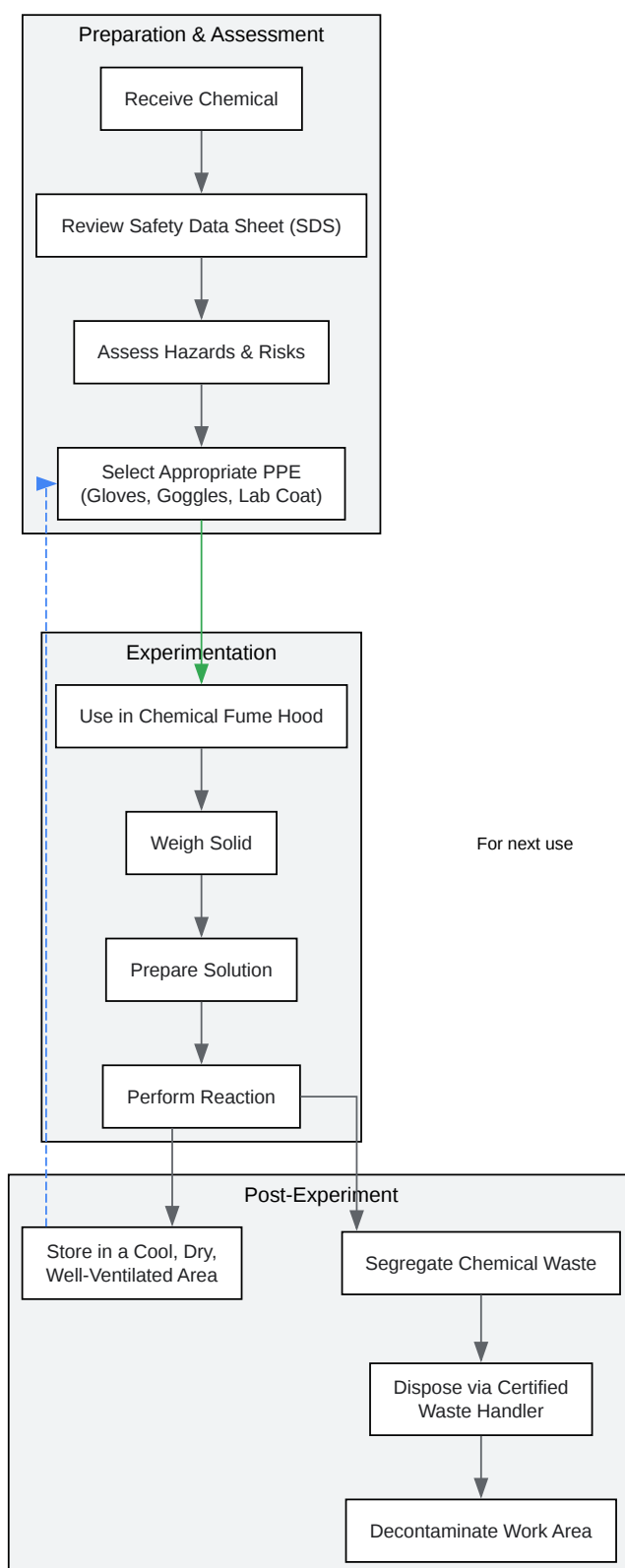
- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
- Special Hazards: Emits toxic fumes under fire conditions.
- Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.
[2]

Handling, Storage, and Disposal

Proper handling and storage are crucial to maintain the chemical's integrity and ensure laboratory safety.

Safe Handling Workflow

The following diagram outlines the standard workflow for handling **(R)-2-Hydroxysuccinic acid methyl ester** in a laboratory setting.



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Caption: General workflow for safe laboratory handling of chemical reagents.

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place.[5] Avoid direct sunlight and incompatible materials such as strong oxidizing agents, acids, and bases.

Disposal

Dispose of this chemical in accordance with local, regional, and national regulations. Do not let the product enter drains.[2] Contaminated packaging should be treated as the chemical itself.

Illustrative Experimental Protocols

While a specific, validated protocol for the synthesis of **(R)-2-Hydroxysuccinic acid methyl ester** is not publicly available, the following represents an illustrative procedure for the selective mono-esterification of a dicarboxylic acid, based on established chemical principles.

Disclaimer: This protocol is for illustrative purposes only and has not been validated. Researchers must conduct a thorough risk assessment and optimization before implementation.

Illustrative Synthesis: Selective Mono-methylation of (R)-2-Hydroxysuccinic acid

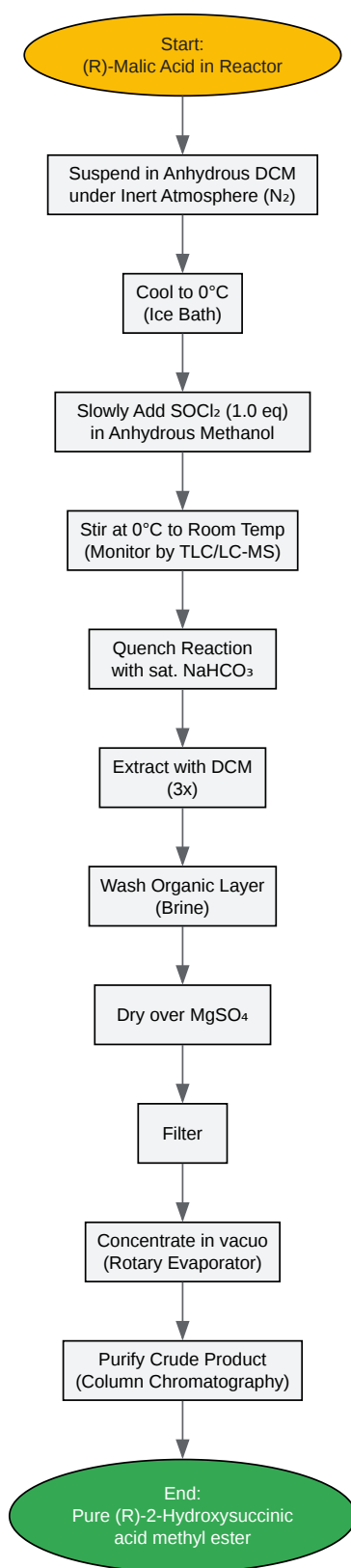
This procedure describes a potential pathway starting from (R)-Malic acid.

Materials & Reagents:

- (R)-Malic Acid
- Methanol (Anhydrous)
- Thionyl Chloride (SOCl₂) or a solid acid catalyst
- Dichloromethane (DCM, Anhydrous)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine (Saturated NaCl solution)

- Anhydrous Magnesium Sulfate (MgSO_4)
- Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Experimental Workflow Diagram:



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Caption: Illustrative workflow for the synthesis of a chiral methyl ester.

Procedure:

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (R)-Malic acid (1.0 eq). Suspend the acid in anhydrous dichloromethane (DCM).
- **Reagent Addition:** Cool the suspension to 0°C using an ice bath. In a separate flask, prepare a solution of thionyl chloride (1.0 eq) in anhydrous methanol (1.1 eq). Add this solution dropwise to the cooled malic acid suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
- **Reaction:** Allow the mixture to stir at 0°C for one hour, then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Work-up:** Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
- **Extraction:** Separate the layers and extract the aqueous phase three times with DCM.
- **Washing & Drying:** Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- **Purification:** Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude oil or solid via flash column chromatography on silica gel to yield the pure product.

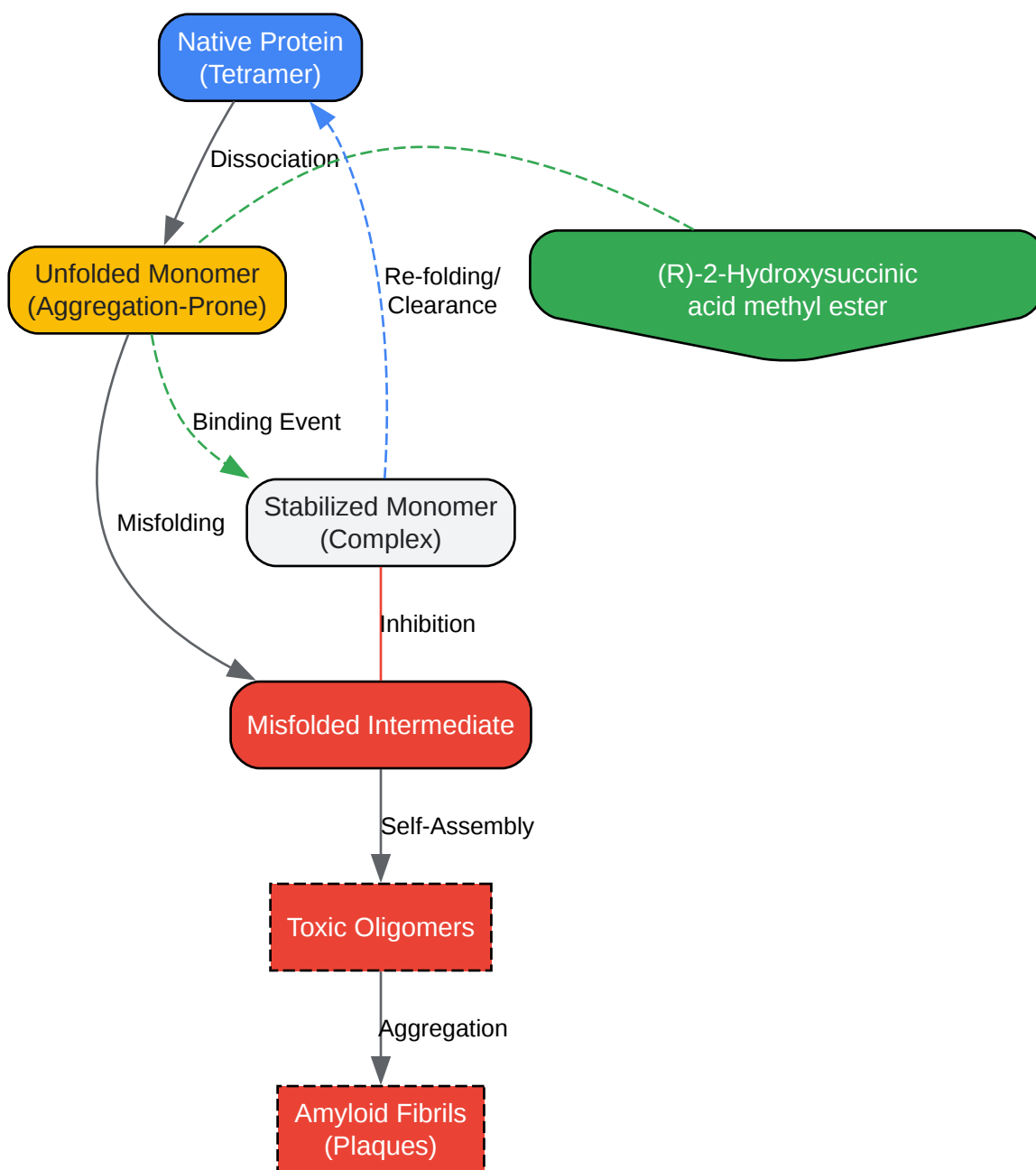
Application in Research: Proposed Mechanism in Amyloidosis

(R)-2-Hydroxysuccinic acid methyl ester is investigated for its therapeutic potential in diseases like amyloidosis, which are characterized by the misfolding and aggregation of proteins.^[2] It is proposed to act by modulating protein aggregation and clearance pathways.^[2]

A key step in many amyloid diseases is the dissociation of a native protein tetramer into monomers, which can then misfold and aggregate into toxic oligomers and fibrils.^[6] Small

molecules can potentially inhibit this process by binding to and stabilizing the monomeric or tetrameric state, preventing the conformational changes required for aggregation.

The following diagram illustrates this proposed mechanism of action.



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Caption: Proposed mechanism for inhibiting protein aggregation in amyloidosis.

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